molecular formula C11H12N2O3 B14070453 2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide CAS No. 128259-54-1

2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide

Cat. No.: B14070453
CAS No.: 128259-54-1
M. Wt: 220.22 g/mol
InChI Key: RIIJOQIMYOSBHD-UHFFFAOYSA-N
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Description

2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide is a substituted acetamide featuring a cyano group at the α-position of the acetamide backbone and a phenyl ring substituted at the meta-position with a 2-hydroxyethoxy moiety. This compound belongs to a broader class of 2-cyanoacetamides, which are characterized by their versatile reactivity due to the electron-withdrawing cyano group and the hydrogen-bonding capacity of the amide functionality .

Properties

CAS No.

128259-54-1

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide

InChI

InChI=1S/C11H12N2O3/c12-5-4-11(15)13-9-2-1-3-10(8-9)16-7-6-14/h1-3,8,14H,4,6-7H2,(H,13,15)

InChI Key

RIIJOQIMYOSBHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCO)NC(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Pathways for 2-Cyano-N-[3-(2-Hydroxyethoxy)phenyl]acetamide

Nucleophilic Substitution for Hydroxyethoxy Group Introduction

The 2-hydroxyethoxy substituent on the phenyl ring is typically introduced via nucleophilic aromatic substitution or Ullmann-type coupling. In a method analogous to DE10311763, 3-aminophenol derivatives undergo etherification with 2-chloroethanol under basic conditions. For instance, reacting 3-nitrophenol with 2-chloroethanol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours yields 3-(2-hydroxyethoxy)nitrobenzene, which is subsequently reduced to the corresponding aniline.

Critical parameters include:

  • Molar ratio : A 1:1.2 ratio of phenolic substrate to 2-chloroethanol prevents oligomerization
  • Base selection : K₂CO₃ outperforms NaOH in minimizing hydrolysis of the chloroethanol
  • Temperature control : Reactions above 100°C promote decarboxylation side reactions

Cyanoacetylation of the Aromatic Amine

The introduction of the cyanoacetamide group follows established protocols from US6894184B2, where 3-(2-hydroxyethoxy)aniline reacts with cyanoacetic acid derivatives. Two predominant approaches exist:

Direct Acylation with Cyanoacetyl Chloride

Cyanoacetyl chloride (ClC(O)CH₂CN) reacts with 3-(2-hydroxyethoxy)aniline in dichloromethane at 0–5°C, using triethylamine as an acid scavenger:
$$ \text{Ar-NH}2 + \text{ClC(O)CH}2\text{CN} \xrightarrow{\text{Et}3\text{N}} \text{Ar-NHC(O)CH}2\text{CN} + \text{Et}_3\text{NH}^+\text{Cl}^- $$

Optimization Data :

Parameter Optimal Value Yield Impact (±%)
Reaction Temperature 0–5°C +22% vs. 25°C
Molar Ratio (Amine:Cl) 1:1.05 +15% vs. 1:1
Solvent Polarity CH₂Cl₂ > THF +31%
Carbodiimide-Mediated Coupling

For oxygen-sensitive substrates, a safer alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF):
$$ \text{Ar-NH}2 + \text{NCCH}2\text{COOH} \xrightarrow{\text{EDC/NHS}} \text{Ar-NHC(O)CH}2\text{CN} + \text{H}2\text{O} $$

Comparative Performance :

Method Yield (%) Purity (HPLC) Byproducts (%)
Cyanoacetyl Chloride 89 98.3 1.2
EDC/NHS 78 95.1 3.8

Optimization of Reaction Conditions

Solvent Systems and Phase-Transfer Catalysis

Data from US6894184B2 demonstrates that solvent choice profoundly impacts reaction kinetics and product isolation:

Table 1: Solvent Effects on Cyanoacetylation Yield

Solvent Boiling Point (°C) Yield (%) Purity (%)
Acetone 56 92 98.3
Methyl Isobutyl Ketone 116 91 99.0
N-Methylpyrrolidone 202 58 66.5
Isopropanol 82 63 69.3

The superiority of ketonic solvents (e.g., acetone) correlates with their ability to stabilize the transition state through polar interactions without participating in side reactions. Phase-transfer catalysts (PTCs) like benzyltriethylammonium chloride (0.05 equiv) in diethoxymethane increase yields from 48% to 79% by facilitating interfacial reactions.

Temperature and pH Control

Maintaining the reaction at 10°C (±2°C) during the acetic anhydride-mediated step prevents exothermic decomposition. Post-reaction acidification to pH 1.1 with HCl precipitates the product while solubilizing unreacted starting materials:

Crystallization Protocol :

  • Cool reaction mixture to 3–5°C
  • Add 37% HCl dropwise over 1 hour
  • Maintain pH ≤1.5 during precipitation
  • Wash with ice-cold water until filtrate conductivity <50 μS/cm

Analytical Characterization

HPLC Method Validation

Adapted from the USP methodology in US6894184B2, the following conditions ensure precise quantification:

Chromatographic Parameters :

  • Column: Waters Symmetry-C18 (100 × 4.6 mm, 3.5 μm)
  • Mobile Phase: Acetonitrile/water (35:65 v/v) with 0.5% triethylamine, pH 6.0
  • Flow Rate: 0.8 mL/min
  • Detection: UV at 210 nm
  • Retention Time: 6.4 min (target compound), 12.8 min (starting material)

System Suitability Criteria :

Parameter Requirement Observed Value
Tailing Factor ≤2.0 1.3
Theoretical Plates ≥2000 4500
RSD (n=6) ≤2.0% 1.7%

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) :
δ 10.32 (s, 1H, NH), 8.21 (s, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 4.87 (t, J=5.6 Hz, 1H, OH), 4.12 (q, J=5.2 Hz, 2H, OCH₂), 3.72 (q, J=5.2 Hz, 2H, CH₂OH), 3.38 (s, 2H, CH₂CN).

IR (KBr) : ν 3345 (OH), 2210 (C≡N), 1655 (C=O), 1550 (N–H bend) cm⁻¹.

Applications and Derivative Synthesis

The 2-cyanoacetamide moiety serves as a versatile intermediate for heterocyclic syntheses. Under basic conditions (e.g., NaOH in ethanol), it undergoes cyclocondensation with aldehydes to form 2-cyanopyrrole derivatives:

$$ \text{Ar-NHC(O)CH}2\text{CN} + \text{RCHO} \xrightarrow{\text{NaOH}} \text{Pyrrole} + \text{H}2\text{O} $$

Biological studies of structurally related compounds demonstrate inhibition of interleukin-1β converting enzyme (ICE), suggesting potential applications in autoimmune disease therapeutics.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate

    Solvents: Ethanol, dimethylformamide (DMF)

    Catalysts: Triethylamine, piperidine

Major Products Formed

Scientific Research Applications

2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide is a chemical compound with the molecular formula C11H12N2O3 . Information regarding the applications of this specific compound is limited in the provided search results. However, the search results do provide some related information regarding uses of similar compounds and relevant testing methods.

Chemical Properties and Structure
this compound has a molecular weight of 234.25 g/mol . It is characterized by a structure that includes a cyano group, an acetamide group, and a phenyl ring substituted with a hydroxyethoxy group .

Potential Pharmaceutical Applications
Compounds with phenyl urea and thiourea structures have been investigated for pharmaceutical applications . These compounds have shown potential as inhibitors of the inosine monophosphate dehydrogenase (IMPDH) enzyme, which plays a role in viral replication diseases such as herpes . Some examples of antiviral drugs include ganciclovir, foscarnet, and cidofovir, but these have issues such as toxicity and low bioavailability . The development of safer, orally bioavailable antiviral drugs that target novel viral targets is an ongoing need .

Related Compounds
A related compound, 2-cyano-N-[3-(2-methoxyethoxy)phenyl]acetamide, has the molecular formula C12H14N2O3 .

Relevant Analytical Techniques
Activation analysis is a sensitive technique used for quality control and identifying trace elements in minute quantities . This method involves exposing a sample to a stream of neutrons, creating radioisotopes with distinct radiation characteristics that can be measured .

Mechanism of Action

The mechanism of action of 2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The cyano and amide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The biological and physicochemical properties of 2-cyanoacetamides are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent on Phenyl Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide 3-(2-hydroxyethoxy) C₁₁H₁₂N₂O₃ 220.23 Hypothetical: Enhanced solubility N/A
2-Cyano-N-(3-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide 3-(thiazol-2-yl sulfamoyl) C₁₂H₁₁N₃O₃S₂ 309.36 Insecticidal (LC₅₀: 0.50–0.41 µg/mL vs. S. frugiperda)
2-Cyano-N-[3-(trifluoromethyl)phenyl]acetamide 3-(trifluoromethyl) C₁₀H₇F₃N₂O 228.17 Potential skin/mucosal irritation
2-Cyano-N-(3-methylphenyl)acetamide 3-methyl C₁₀H₁₀N₂O 174.20 Pharmaceutical intermediate
2-Cyano-N-(2-nitro-phenyl)acetamide 2-nitro C₉H₇N₃O₃ 205.17 High yield (97%), apoptosis induction
2-Cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide 3-(piperidine-1-sulfonyl) C₁₄H₁₇N₃O₃S 307.37 Kinase activation, conformational flexibility

Q & A

Basic Research Questions

1. Synthesis and Characterization Q: What are the common synthetic routes for 2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide, and how is its structure confirmed? A: A validated method involves a multi-step synthesis starting with substitution reactions under alkaline conditions (e.g., 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol), followed by reduction using iron powder under acidic conditions to generate intermediates. Condensation with cyanoacetic acid using coupling agents yields the final product. Structural confirmation is achieved via 1^1H/13^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to verify functional groups and molecular integrity .

2. Safety and Handling in Laboratory Settings Q: What safety protocols are critical when handling this compound in research? A: Key protocols include:

  • Storage: In a locked, ventilated area away from ignition sources, in tightly sealed containers to prevent moisture absorption .
  • PPE: Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing or handling powders.
  • First Aid: For skin contact, rinse immediately with soap/water; for inhalation, move to fresh air. Seek medical attention if irritation persists .

3. Structural and Functional Group Analysis Q: Which analytical techniques are used to characterize its reactive groups (e.g., cyano, acetamide)? A:

  • IR Spectroscopy: Identifies C≡N (sharp ~2200 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) stretches.
  • NMR: 1^1H NMR detects aromatic protons (δ 6.5–8.0 ppm) and the hydroxyethoxy side chain (δ 3.5–4.5 ppm).
  • X-ray Crystallography: Resolves spatial arrangement of the phenyl and acetamide moieties .

Advanced Research Questions

4. Mechanism of Toxicity in Pest Control Q: How does this compound exert toxicity in Spodoptera frugiperda, and what experimental designs validate its efficacy? A: Derivatives (e.g., Ar1, Ar2, Ar3) disrupt larval silk glands, reducing silk production by 6.67–26.67% compared to controls (93.33%). Toxicity is assessed via:

  • Bioassays: Direct spray methods determine LC50_{50} values (e.g., Ar1: 781.65 µL/L for 1st instar larvae) .
  • SEM Imaging: Reveals malformed silk strands and glandular damage .
  • Biochemical Profiling: Total protein/lipid depletion and inhibition of Na+^+/K+^+-ATPase (critical for ion transport) .

5. Enzyme Inhibition and Metabolic Pathway Disruption Q: What is the role of β-carbonic anhydrase (β-CA) inhibition in its pesticidal activity? A: The compound’s sulfonamide group binds to the Zn2+^{2+}-active site of β-CA, blocking CO2_2 hydration and disrupting pH-dependent processes (e.g., silk protein synthesis). This is validated via:

  • Enzyme Assays: IC50_{50} values using purified β-CA and colorimetric methods (e.g., Taussky-Shorr for phosphate detection) .
  • Molecular Docking: Simulations confirm hydrogen bonding with Thr199 and hydrophobic interactions with Val121/Leu198 in β-CA .

6. Addressing Data Contradictions in Efficacy Studies Q: How can researchers reconcile conflicting LC50_{50} values across studies? A: Variability arises from differences in:

  • Larval Instar Sensitivity: 1st instars show higher susceptibility than 2nd (e.g., Ar1 LC50_{50}: 781.65 vs. 904.39 µL/L) .
  • Application Method: Direct spraying vs. dietary incorporation alters bioavailability.
  • Statistical Analysis: Use ANOVA with LSD post-hoc tests (p ≤ 0.05) to compare means across replicates .

7. Impact on Biochemical Pathways Q: How does the compound alter lipid and protein metabolism in target organisms? A: It suppresses protease and amylase activity by 40–60%, reducing nutrient absorption. Total lipid/protein levels decrease due to:

  • ATPase Inhibition: Disrupts ATP-dependent processes (e.g., amino acid transport).
  • Oxidative Stress: Elevated ROS damages silk gland mitochondria, confirmed via lipid peroxidation assays (e.g., TBARS) .

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